molecular formula C4H12ClNS B2903356 1-Amino-2-butanethiol hydrochloride CAS No. 4146-02-5

1-Amino-2-butanethiol hydrochloride

Cat. No.: B2903356
CAS No.: 4146-02-5
M. Wt: 141.66
InChI Key: XQFGLYPFDHPYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-butanethiol hydrochloride: is an organic compound with the molecular formula C₄H₁₂ClNS . It is a derivative of butanethiol, where an amino group is attached to the second carbon atom, and the compound is stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-butanethiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-butanethiol with ammonia in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the thiol group reacting with ammonia to form the amino derivative. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to obtain the target compound. This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-butanethiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-2-butanethiol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-butanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1-Amino-2-propanethiol hydrochloride
  • 1-Amino-3-butanethiol hydrochloride
  • 2-Amino-1-butanethiol hydrochloride

Comparison: 1-Amino-2-butanethiol hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. Compared to 1-amino-2-propanethiol hydrochloride, it has a longer carbon chain, which can affect its solubility and reactivity. Compared to 1-amino-3-butanethiol hydrochloride, the position of the amino group in this compound allows for different steric and electronic effects, influencing its chemical behavior .

Properties

IUPAC Name

1-aminobutane-2-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFGLYPFDHPYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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